molecular formula C16H25NO3S B497855 N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide CAS No. 927636-83-7

N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B497855
CAS RN: 927636-83-7
M. Wt: 311.4g/mol
InChI Key: NRAVUCTWEBCZJE-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide, commonly known as CPI-1189, is a novel drug that has gained attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Spectroscopic Studies of Fluorophores A research elaborates on the synthesis of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide and its analogs. These compounds are precursors for specific fluorophores like Zinquin ester, which are used for detecting Zn(II). The study reveals their potential in spectroscopic applications and as fluorescent probes (Kimber et al., 2003).

Medicinal Chemistry and Drug Design

Alzheimer’s Disease Therapeutic Agents A significant study synthesizes a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides. These derivatives demonstrated inhibitory effects on acetylcholinesterase, indicating their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Chemical Synthesis and Material Chemistry

Cyanation of C-H Bonds Multiple studies report on the cyanation of C-H bonds using derivatives of methylbenzenesulfonamide. These methodologies facilitated the synthesis of various chemical compounds, highlighting the importance of these sulfonamides in organic synthesis and material chemistry (Chaitanya, Yadagiri, & Anbarasan, 2013); (Chaitanya & Anbarasan, 2015); (Anbarasan, Neumann, & Beller, 2011).

Synthesis and Cytostatic Activity A research focuses on the synthesis of N-1- or 2-anthraquinonyl derivatives of p-methyl- and p-methoxybenzenesulfonamides, evaluating their in vitro antitumor activities. Some derivatives showed slight antitumor activity, indicating their potential in medicinal chemistry (Teijeira et al., 1996).

Metallophthalocyanine Synthesis The synthesis and characterization of metallophthalocyanines involving methylbenzenesulfonamide derivatives were reported. These compounds demonstrated significant electrochemical and spectroelectrochemical properties, suggesting their application in materials science (Kantekin et al., 2015).

properties

IUPAC Name

N-cyclopentyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-11(2)14-10-16(15(20-4)9-12(14)3)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVUCTWEBCZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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